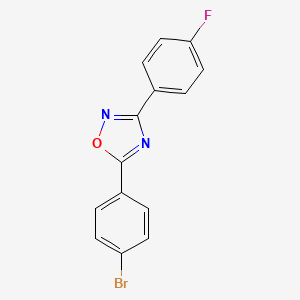
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNQ or 2,3-dimethyl-1,4-naphthoquinone-2-imine and is a member of the naphthoquinone family of compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide involves the generation of reactive oxygen species (ROS) and oxidative stress. DMNQ undergoes a redox reaction with cellular thiols, resulting in the formation of superoxide anion and other ROS. These ROS cause damage to cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.
Biochemical and Physiological Effects:
DMNQ has been shown to induce a variety of biochemical and physiological effects in cells and organisms. Some of the significant effects include:
1. Induction of oxidative stress and ROS generation.
2. Inhibition of cellular respiration and ATP production.
3. Activation of stress response pathways such as the Nrf2/ARE pathway.
4. Disruption of cellular redox homeostasis.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. Potent and specific induction of oxidative stress.
2. Broad-spectrum antibacterial activity.
3. Ability to cross the blood-brain barrier and protect against neurodegenerative diseases.
Some of the limitations of DMNQ include:
1. Toxicity at high concentrations.
2. Limited solubility in water.
3. Potential for non-specific effects due to oxidative stress induction.
Future Directions
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide. Some of the significant areas of interest include:
1. Development of DMNQ derivatives with improved solubility and specificity.
2. Investigation of the potential of DMNQ as a therapeutic agent for neurodegenerative diseases.
3. Exploration of the mechanism of antibacterial activity of DMNQ and development of DMNQ-based antibacterial agents.
4. Investigation of the potential of DMNQ as a tool for studying oxidative stress and redox signaling pathways in cells and organisms.
In conclusion, N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide is a chemical compound that has potential applications in various scientific fields. Its ability to induce oxidative stress and exhibit antibacterial and neuroprotective properties make it an exciting area of research. Further studies are needed to explore its full potential and develop new applications for this compound.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. Some of the significant research areas where this compound has been explored include:
1. Cancer Research: DMNQ has been shown to exhibit potent antitumor activity in various cancer cell lines. It works by inducing oxidative stress and inhibiting the growth of cancer cells.
2. Neurodegenerative Diseases: DMNQ has been found to protect against oxidative stress-induced neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
3. Antibacterial Activity: DMNQ has been shown to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. It works by disrupting the bacterial membrane and inhibiting bacterial growth.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-4-8-14(11(10)2)17-16(19)13-7-5-9-15(12(13)3)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHWHRLAJXORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)


![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)


![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)



![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)
